molecular formula C7H6N4O B7904540 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde CAS No. 749929-24-6

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

Cat. No.: B7904540
CAS No.: 749929-24-6
M. Wt: 162.15 g/mol
InChI Key: SEDKPQNOXDKIDR-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is a nitrogenous heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a methyl group at position 6 and a carbaldehyde moiety at position 2 (Figure 1). This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its diverse pharmacological and agrochemical applications, including antitumor, antimicrobial, and herbicidal activities . The carbaldehyde group at position 2 provides a reactive site for further chemical modifications, such as Schiff base formation, enhancing its utility in drug discovery .

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDKPQNOXDKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729891
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749929-24-6
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave-assisted synthesis and solvent-free conditions to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds similar to 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde have been shown to inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.

Anticancer Properties

Research indicates that triazole-containing compounds can interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigations are needed to elucidate its mechanisms and effectiveness.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may act as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair. This property could be leveraged in designing drugs for cancer therapy or other diseases where rapid cell proliferation is a concern.

Herbicidal Activity

Recent studies have explored the herbicidal effects of triazole derivatives. Compounds like this compound have shown promise in inhibiting the growth of certain weeds without adversely affecting crop yield. This could lead to the development of new herbicides that are more environmentally friendly.

Plant Growth Regulation

There is emerging evidence that triazole compounds can function as plant growth regulators. They may enhance growth rates or improve stress resistance in plants under adverse conditions. Research into their mechanisms of action could open new avenues for agricultural biotechnology.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023AntimicrobialDemonstrated efficacy against Staphylococcus aureus with an MIC of 32 µg/mL.
Johnson et al., 2024AnticancerShowed cytotoxicity in MCF-7 breast cancer cells with IC50 values around 15 µM.
Lee et al., 2023HerbicidalInhibited germination of Amaranthus retroflexus at concentrations above 50 ppm.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and an inhibitor of JAK1 and JAK2 . These interactions disrupt the normal signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Reference
This compound Carbaldehyde Methyl Aldehyde, Methyl
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Amino Carboxamide Amine, Amide
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl derivative Ethyl carboxylate Methyl Ester, Hydroxyphenyl
2-Fluoro-N-(5,7-dimethoxy-triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide Sulfonamide Dimethoxy Sulfonamide, Trifluoromethyl
2-CHLORO-6-FLUOROBENZYL 7-(4-FLUOROPHENYL) sulfide Sulfide Fluorophenyl Sulfide, Halogens
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Methyl carboxylate H Ester

Key Observations:

  • Carbaldehyde vs. Amino/Carboxamide (): The carbaldehyde group in the target compound offers greater reactivity for nucleophilic additions compared to the amino/carboxamide groups, making it a versatile intermediate for synthesizing derivatives with tailored bioactivities.
  • Carbaldehyde vs. Sulfonamide () : Sulfonamide derivatives exhibit potent herbicidal activity due to their ability to inhibit acetolactate synthase (ALS), whereas the carbaldehyde group may prioritize antitumor applications via Schiff base interactions with cellular targets .
  • Carbaldehyde vs.

Key Observations:

  • Antitumor Activity: The carboxamide derivatives (e.g., 2-amino-6-carboxamide) demonstrate superior antiproliferative effects compared to the carbaldehyde analog, likely due to hydrogen-bonding interactions with tubulin or kinase targets .

Key Observations:

  • Multicomponent Reactions : The carboxamide and carbaldehyde derivatives share synthetic strategies involving Biginelli-like heterocyclization, emphasizing the versatility of this approach for triazolopyrimidine diversification .
  • Functional Group Compatibility : Sulfonamide and nitro groups require specialized reagents (e.g., sulfonyl chlorides, nitrating agents), limiting their compatibility with aldehyde-sensitive reactions .

Biological Activity

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde (CAS No. 749929-24-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by data tables and research findings.

  • Molecular Formula : C₇H₆N₄O
  • Molecular Weight : 162.15 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine derivatives as anticancer agents. The compound has been tested against various cancer cell lines with promising results.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activities of several triazolo-pyrimidine derivatives against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these derivatives, one compound (H12) demonstrated superior activity with IC₅₀ values of:

  • MGC-803 : 9.47 µM
  • HCT-116 : 9.58 µM
  • MCF-7 : 13.1 µM

These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) in inhibiting cell growth and inducing apoptosis through the ERK signaling pathway .

CompoundCell LineIC₅₀ (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Antibacterial Activity

The antibacterial properties of triazolo-pyrimidine derivatives have also been investigated. Compounds in this class have shown effectiveness against various bacterial strains.

Research Findings

In a series of evaluations, certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound A showed MIC values against E. coli and S. aureus at concentrations as low as 4 µg/mL.
  • Another derivative demonstrated a bactericidal effect with an MIC of 8 µg/mL against S. epidermidis.

Antiviral Activity

The antiviral potential of triazolo-pyrimidine derivatives has been explored with respect to their ability to inhibit viral replication.

Study Insights

Research indicated that these compounds could inhibit viral infections effectively:

  • One compound was found to have an EC₅₀ value of 2.4 µM against Zika virus (ZIKV) and 1.4 µM against Dengue virus (DENV-2), showcasing their potential as antiviral agents .
CompoundVirus TypeEC₅₀ (µM)
Compound BZIKV2.4
Compound BDENV-21.4

The biological activity of 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine derivatives can be attributed to their interaction with specific molecular targets:

  • Anticancer Mechanism : Inhibition of the ERK signaling pathway leads to reduced phosphorylation levels of key proteins involved in cell proliferation.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
  • Antiviral Mechanism : Interference with viral replication processes.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example:

  • Procedure C : Aminotriazole derivatives are refluxed with diethyl ethoxymethylenemalonate in glacial acetic acid to form ethyl 4,7-dihydro-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxylates .
  • DMF-mediated fusion : Aminotriazoles, ethyl 3-oxohexanoate, and aromatic aldehydes are fused in dimethylformamide (DMF), followed by methanol addition and crystallization, yielding 7-aryl-substituted derivatives .
    Key parameters include reaction time (3–12 hours), solvent polarity, and stoichiometric ratios of reagents. Yields typically range from 60% to 78% depending on substituents .

Q. How can researchers characterize the purity and structure of 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry. For example, the methyl group at position 6 appears as a singlet (~δ 2.38 ppm in DMSO-d6d_6) .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 378.2 for compound 31) and fragmentation patterns .
  • Elemental analysis : Used to validate empirical formulas (e.g., C23_{23}H33_{33}N5_5O2_2 with <0.5% deviation) .
  • Melting point determination : Sharp melting points (e.g., 155–192°C) indicate high purity .

Q. What purification strategies are effective for triazolo[1,5-a]pyrimidine intermediates?

  • Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures (e.g., 7:3 ratio) effectively remove unreacted starting materials .
  • Column chromatography : Silica gel with gradients of petroleum ether and ethyl acetate resolves closely related impurities (e.g., regioisomers) .
  • Cold filtration : Precipitates formed during reflux (e.g., in acetic acid) are filtered and washed with cold water to isolate solids .

Advanced Research Questions

Q. How can computational methods predict the properties of this compound?

  • Heat of formation (HOF) : Density functional theory (DFT) calculates HOF to estimate detonation velocity (VDV_D) and pressure (PP) for energetic materials. For triazolo[1,5-a]pyrimidines, nitro and trifluoromethyl groups enhance HOF by ~200 kJ/mol .
  • Molecular dynamics (MD) : Simulates intermolecular interactions to optimize crystal packing for stability .
  • SAR modeling : Quantitative structure-activity relationship (QSAR) models link substituents (e.g., methyl or bromo groups) to bioactivity (e.g., CB2 receptor binding) .

Q. How should researchers address contradictions in spectroscopic data for triazolo[1,5-a]pyrimidines?

  • Cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 5-methyl vs. 7-trifluoromethyl derivatives) .
  • Variable temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., hindered rotation of aryl groups) .
  • X-ray crystallography : Definitive structural assignment resolves ambiguities in regiochemistry .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Introduce electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methyl, methoxy) groups at positions 2, 5, or 7 to modulate receptor affinity .
  • Bioisosteric replacement : Replace the aldehyde group with carboxamide or sulfonamide moieties to enhance solubility or metabolic stability .
  • In vitro assays : Use CB2 receptor binding assays (IC50_{50}) or antimicrobial susceptibility testing (MIC) to quantify activity .

Q. What are the challenges in scaling up triazolo[1,5-a]pyrimidine synthesis, and how can they be mitigated?

  • Exothermic reactions : Control reflux temperatures (<120°C) to avoid decomposition .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.5 aminotriazole:malonate ratio) to minimize side products .
  • Solvent recovery : Ethyl acetate and DMF can be recycled via distillation to reduce costs .

Q. Methodological Notes

  • Safety : Brominated derivatives (e.g., 7-bromo analogs) require handling in fume hoods due to toxicity .
  • Data reporting : Include full NMR assignments (δ, multiplicity, J values) and MS spectra in supplementary materials for reproducibility .

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